![molecular formula C8H6N2O3 B6250872 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1556793-72-6](/img/no-structure.png)

2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

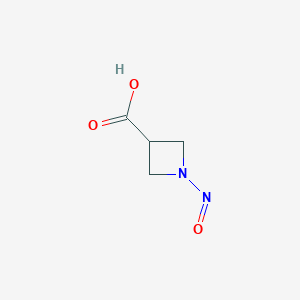

“2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid” is a chemical compound that belongs to the class of oxazole derivatives . Oxazoles are important heterocyclic compounds that have a wide spectrum of biological activities . They are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of oxazole derivatives like “2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid” often involves multi-component reactions . For instance, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .Chemical Reactions Analysis

Oxazole derivatives, including “2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid”, can undergo various chemical reactions. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . For instance, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined its antibacterial potential against S. aureus and S. pyogenes .将来の方向性

The future directions for “2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid” and similar compounds lie in their potential for medicinal applications. Given their wide spectrum of biological activities, researchers around the globe are synthesizing various oxazole derivatives and screening them for various biological activities . This opens up new avenues for the development of novel therapeutic agents.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid involves the condensation of 2-methyl-3-amino pyridine with glyoxal followed by cyclization with formic acid to form the oxazole ring. The resulting compound is then oxidized to form the carboxylic acid group.", "Starting Materials": [ "2-methyl-3-amino pyridine", "glyoxal", "formic acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-methyl-3-amino pyridine with glyoxal in the presence of sodium hydroxide to form 2-methyl-3-(2-oxoethyl)pyridine", "Step 2: Cyclization of 2-methyl-3-(2-oxoethyl)pyridine with formic acid to form 2-methyl-[1,3]oxazolo[4,5-b]pyridine", "Step 3: Oxidation of 2-methyl-[1,3]oxazolo[4,5-b]pyridine with hydrogen peroxide in the presence of a catalyst to form 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid" ] } | |

CAS番号 |

1556793-72-6 |

製品名 |

2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid |

分子式 |

C8H6N2O3 |

分子量 |

178.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-ol](/img/structure/B6250877.png)